Carbamate derivative 9
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H23F3N2O6S |
|---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
[(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl] (3R)-3-(benzenesulfonamido)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C18H23F3N2O6S/c19-18(20,21)15(11-24)29-16(25)23-8-6-17(7-9-23)10-13(12-28-17)22-30(26,27)14-4-2-1-3-5-14/h1-5,13,15,22,24H,6-12H2/t13-,15-/m1/s1 |
InChI Key |
KBPUJKKMMQDFKB-UKRRQHHQSA-N |
Isomeric SMILES |
C1CN(CCC12C[C@H](CO2)NS(=O)(=O)C3=CC=CC=C3)C(=O)O[C@H](CO)C(F)(F)F |
Canonical SMILES |
C1CN(CCC12CC(CO2)NS(=O)(=O)C3=CC=CC=C3)C(=O)OC(CO)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for Carbamate Derivatives
General Synthetic Strategies for Carbamate (B1207046) Formation
The following sections detail the most fundamental and widely employed methods for synthesizing carbamates.
A primary and fundamentally important route to carbamates is the reaction of an isocyanate with an alcohol or phenol. nih.govrsc.org This reaction involves the nucleophilic attack of the hydroxyl group from the alcohol onto the electrophilic carbon of the isocyanate group. nih.gov The reactivity of the isocyanate is influenced by the electronic nature of its substituent; electron-withdrawing groups enhance reactivity, while electron-donating groups decrease it. nih.gov
The reaction sequence can proceed to form allophanates if excess isocyanate is present. rsc.org The choice of catalyst is crucial in directing the reaction's outcome. While catalysts like tin carboxylates and tertiary amines tend to favor carbamate formation at equimolar ratios, other catalysts can promote the formation of isocyanurates. rsc.org Organo-tin catalysts, for instance, have been successfully used to prepare carbamates from tertiary alcohols, a reaction that is often challenging due to the alcohol's propensity for dehydration. cdnsciencepub.com
Table 1: Examples of Catalysts in Isocyanate Reactions
| Catalyst Type | Predominant Product (at equimolar I:HX ratio) | Mechanism Note |
|---|---|---|
| Tin Carboxylates | Carbamate | Favors carbamate formation |
| Tertiary Amines (e.g., DABCO) | Carbamate | Concerted termolecular mechanism with alcohols |
This table summarizes catalyst influence on the reaction between isocyanates (I) and alcohols (HX). rsc.org
Di(2-pyridyl) carbonate (DPC) serves as a highly efficient and convenient reagent for the alkoxycarbonylation of amines, providing a reliable method for synthesizing a wide array of carbamate derivatives under mild conditions. nih.govnih.gov This method circumvents many limitations associated with other techniques, such as the use of highly toxic phosgene (B1210022) or poor reactivity with sterically hindered alcohols. nih.gov
The synthesis protocol typically involves a two-step process. First, DPC reacts with an alcohol to form a mixed carbonate intermediate. nih.govnih.gov This activated intermediate is then reacted with a primary or secondary amine to furnish the desired carbamate in high yields. nih.gov DPC itself is a stable, crystalline solid that can be prepared from 2-hydroxypyridine (B17775) and triphosgene. nih.gov The methodology is notable for its application to a broad scope of substrates, including hindered secondary and tertiary alcohols. nih.gov
General Procedure using DPC:
Formation of Mixed Carbonate: An alcohol is reacted with DPC in a solvent like methylene (B1212753) chloride, often in the presence of a base such as triethylamine (B128534) or, for tertiary alcohols, potassium hydride. nih.govnih.gov
Carbamate Formation: The resulting mixed carbonate is treated with an amine to yield the final carbamate product. nih.gov
The Curtius rearrangement is a versatile and powerful thermal decomposition reaction that converts a carboxylic acid into an isocyanate via an acyl azide (B81097) intermediate. nih.govwikipedia.orgorganic-chemistry.org This method is widely utilized because the resulting isocyanate can be readily trapped by nucleophiles like alcohols to form carbamates, or by water and amines to produce primary amines and ureas, respectively. wikipedia.orgorganic-chemistry.org
A key advantage of the Curtius rearrangement is its tolerance for a wide variety of functional groups and the complete retention of stereochemistry during the rearrangement process. chemistrylearner.com The mechanism is now understood to be a concerted process, where the alkyl or aryl group migrates and nitrogen gas is lost simultaneously, avoiding the formation of a discrete nitrene intermediate. wikipedia.org
The acyl azide precursor is typically generated from a carboxylic acid derivative. Common methods include:
Reaction of an acyl chloride with sodium azide. organic-chemistry.org
Reaction of a carboxylic acid with diphenylphosphoryl azide (DPPA). chemistrylearner.com
Treatment of an acylhydrazine with nitrous acid. nih.gov
One-pot procedures have been developed where a carboxylic acid is converted directly to the carbamate without isolation of the intermediate acyl azide or isocyanate, for example, by using di-tert-butyl dicarbonate (B1257347) and sodium azide. organic-chemistry.org
The reaction between alkyl or aryl chloroformates and amines is one of the most frequently used methods for carbamate preparation. nih.govnih.gov This reaction involves the nucleophilic substitution of the chloride on the chloroformate by the amine. Typically, the reaction requires a base to neutralize the hydrochloric acid byproduct. nih.gov While widely used, this method can have drawbacks, such as requiring a large excess of base and long reaction times for acceptable efficiency. nih.gov Cholesteryl chloroformate, for example, is a common precursor for synthesizing a variety of cholesteryl carbamate derivatives by reacting it with different amines. researchgate.netorientjchem.orgresearchgate.net
More recently, arylsulfonyl chlorides have been used in combination with N-methylimidazole (NMI) for the synthesis of carbamates from hydroxamic acids. This method is advantageous as it minimizes the formation of often-observed hydroxamate-isocyanate dimers. organic-chemistry.org Furthermore, palladium-catalyzed cross-coupling reactions of aryl chlorides and triflates with sodium cyanate (B1221674) in the presence of alcohols provide a modern, one-pot synthesis of N-aryl carbamates. organic-chemistry.orgmit.edu
Targeted Synthesis of Specific Carbamate Derivative Classes
The general methods described above are often adapted and optimized for the synthesis of specific classes of carbamates with desired functionalities and biological activities.
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a crucial amine-protecting group in peptide synthesis. The synthesis of Fmoc-protected amino acid carbamates, such as those derived from lysine (B10760008), is of significant interest for creating building blocks for peptidomimetics and other biologically active molecules. orientjchem.orgresearchgate.net These derivatives have been investigated, for instance, as potential inhibitors of enzymes like butyrylcholinesterase (BChE) in the context of Alzheimer's disease research. orientjchem.org
An efficient route for the synthesis of related structures, such as p-nitrophenyl-(9-fluorenylmethoxycarbonylamino)methyl carbamates, involves the use of isocyanates derived from Fmoc-amino acid azides. researchgate.net
Synthetic Scheme Outline:
Acyl Azide Formation: The starting Fmoc-amino acid (e.g., Fmoc-Lys-OH) is converted to its corresponding acyl azide. This can be achieved via the mixed anhydride (B1165640) method using isobutyloxycarbonyl chloride (IBC-Cl) and N-methylmorpholine (NMM). researchgate.net
Isocyanate Generation: The Fmoc-amino acid azide undergoes a Curtius rearrangement upon gentle heating in an inert solvent to form the corresponding isocyanate. researchgate.net
Carbamate Formation: The in-situ generated isocyanate is then trapped with a suitable alcohol (e.g., p-nitrophenol) or another nucleophile to form the final carbamate derivative. This step is often facilitated by a base like N-ethyldiisopropylamine. researchgate.net
This strategy allows for the creation of various carbamate derivatives by changing the nucleophile used to trap the isocyanate, providing a versatile platform for generating libraries of compounds for biological screening. researchgate.netresearchgate.net
Table 2: List of Mentioned Chemical Compounds
| Compound Name | Abbreviation | Role/Type |
|---|---|---|
| Carbamate | - | Core functional group |
| Isocyanate | - | Reactive intermediate/precursor |
| Di(2-pyridyl) carbonate | DPC | Coupling reagent |
| Cholesteryl chloroformate | - | Precursor for cholesteryl carbamates |
| Piperidine | - | Amine reactant |
| 9H-(Fluorenyl)methyl lysine carbamate | - | Target derivative class |
| 9-fluorenylmethoxycarbonyl | Fmoc | Protecting group |
| Acyl azide | - | Intermediate in Curtius rearrangement |
| Chloroformate | - | Precursor for carbamates |
| Sulfonyl chloride | - | Reagent for carbamate synthesis |
| p-Nitrophenyl-(9-fluorenylmethoxycarbonylamino)methyl carbamate | - | Specific synthesized derivative |
| Diphenylphosphoryl azide | DPPA | Reagent for Curtius rearrangement |
| Triphosgene | - | Phosgene substitute |
| N-methylimidazole | NMI | Catalyst |
| Isobutyloxycarbonyl chloride | IBC-Cl | Reagent for mixed anhydride formation |
| N-methylmorpholine | NMM | Base |
| N-ethyldiisopropylamine | - | Base |
| p-Nitrophenol | - | Nucleophile/reactant |
Synthesis of Pyridinyl Oxime Carbamate Derivatives
Pyridinyl oxime carbamate derivatives can be synthesized through the reaction of corresponding oximes with isocyanates. nih.govbeilstein-journals.org A general method involves the addition of 2-, 3-, or 4-pyridinecarbaldehyde oximes to various isocyanates and isothiocyanates to produce a series of oxime carbamate and thiocarbamate derivatives. tandfonline.com The reaction conditions can influence the yield; for instance, conducting the reaction at reflux temperatures has been shown to significantly increase yields to over 90% for many products. nih.gov The use of solvents like acetonitrile (B52724) or dichloromethane (B109758) in the presence of triethylamine at room temperature is also an effective condition for the derivatization of oximes with phenylisocyanate. tandfonline.com The structures of these synthesized compounds are typically confirmed using analytical and spectral data. tandfonline.com
Research has shown that the substituent on the carbamate group is critical for the activity of these derivatives. For example, halogenated derivatives have been found to cause significant DNA cleavage. nih.govnih.gov Theoretical studies have also been employed to understand the photodegradation and activity of these compounds. nih.govnih.gov
Table 1: Synthesis of Pyridinyl Oxime Carbamate Derivatives
| Starting Materials | Reagents | Conditions | Product Class |
|---|---|---|---|
| p-Pyridine amidoxime, ethanone (B97240) oxime, aldoxime | Isocyanates | Reflux | p-Pyridinyl oxime carbamates |
Synthesis of Sulfonamide and Carbamate Derivatives of 4-(oxiran-2-ylmethoxy)-9H-carbazole
A series of N-substituted sulfonamides and carbamates of 4-(oxiran-2-ylmethoxy)-9H-carbazole have been synthesized in high yields. scholarsresearchlibrary.comepa.gov The synthesis involves a straightforward reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with various substituted sulfonyl chlorides and chloroformates. scholarsresearchlibrary.comepa.gov This reaction is carried out in the presence of sodium hydride, which acts as a base. scholarsresearchlibrary.comepa.gov
The general procedure involves taking 4-(oxiran-2-ylmethoxy)-9H-carbazole in tetrahydrofuran (B95107) (THF) and adding sodium hydride. The mixture is stirred to form the sodium salt of the carbazole (B46965) derivative. Subsequently, the appropriate sulfonyl chloride or chloroformate is added, and the reaction is stirred to completion. scholarsresearchlibrary.com The structures of the resulting compounds are confirmed by IR, NMR (¹H, ¹³C), mass spectrometry, and elemental analysis. scholarsresearchlibrary.comepa.gov These derivatives have been screened for antimicrobial and antioxidant activities. scholarsresearchlibrary.comnih.govjchr.org
Table 2: Synthesis of 4-(oxiran-2-ylmethoxy)-9H-carbazole Derivatives
| Reactant | Reagents | Product Class |
|---|---|---|
| 4-(oxiran-2-ylmethoxy)-9H-carbazole | Substituted sulfonyl chlorides, Sodium hydride, THF | N-substituted sulfonamides of 4-(oxiran-2-ylmethoxy)-9H-carbazole |
Synthesis of 7-hydroxy-4-methyl-2H-1-benzopyran-2-one Carbamate Derivatives
Carbamate derivatives of 7-hydroxy-4-methyl-2H-1-benzopyran-2-one (a coumarin (B35378) derivative) can be synthesized through a multi-step process. sharif.edu The initial step is the synthesis of the 7-hydroxy-4-methyl-2H-1-benzopyran-2-one scaffold, which is achieved by reacting resorcinol (B1680541) with ethyl acetoacetate (B1235776) in a strongly acidic medium. sharif.edu
The carbamate moiety is introduced by first reacting phenylchloroformate with substituted aliphatic amines in an aqueous medium under dynamic pH control with sodium carbonate solution to form electrophilic carbamates. sharif.edu These electrophilic carbamates are then reacted with the synthesized 7-hydroxy-4-methyl-2H-1-benzopyran-2-one or its brominated derivative in a polar aprotic solvent using lithium hydride as an activator to yield the final carbamate derivatives. sharif.edu The structures of all synthesized compounds are typically confirmed by IR, ¹H-NMR, ¹³C-NMR, and EI-MS spectroscopic techniques. sharif.edu Another approach involves the condensation of synthesized 2H-1-benzopyran-2-ones with phenyl isocyanate. asianpubs.orgresearchgate.netasianpubs.org
Table 3: Synthesis of 7-hydroxy-4-methyl-2H-1-benzopyran-2-one Carbamate Derivatives
| Precursor | Reagents | Key Intermediate | Final Reagent | Product Class |
|---|---|---|---|---|
| Resorcinol, Ethyl acetoacetate | Strong acid | 7-hydroxy-4-methyl-2H-1-benzopyran-2-one | Phenylchloroformate, Substituted aliphatic amines, LiH | 7-hydroxy-4-methyl-2H-1-benzopyran-2-one Carbamate Derivatives |
Synthesis of Benzimidazole (B57391) Carbamate Derivatives
Benzimidazole carbamate derivatives are often synthesized in multi-step reactions. mdpi.com A common method involves preparing 2-carbamate benzimidazole derivatives from o-phenylenediamine (B120857) in a one-pot procedure. mdpi.com This is achieved by reacting the o-phenylenediamine with 1,3-bis(substituted-oxycarbonyl)-2-methyl-2-thiopseudourea, leading to cyclization and the formation of the benzimidazole carbamate. mdpi.com The yields for this cyclization reaction are generally reported as good to excellent. mdpi.com The structures of the synthesized compounds are elucidated using HRMS, ¹H NMR, FTIR, and melting point analysis. mdpi.com These derivatives have been investigated for their potential as antifungal agents. mdpi.comtubitak.gov.trresearchgate.net Another synthetic route involves the condensation of 4-nitro-o-phenylenediamine (B140028) with phenylacetic acid derivatives, followed by reduction of the nitro group and subsequent reactions to form the desired carbamate. umich.edu
Table 4: Synthesis of Benzimidazole Carbamate Derivatives
| Starting Material | Key Reagent | Reaction Type | Product Class |
|---|---|---|---|
| o-Phenylenediamine | 1,3-bis(substituted-oxycarbonyl)-2-methyl-2-thiopseudourea | One-pot cyclization | 2-Carbamate benzimidazole derivatives |
Synthesis of Resveratrol-Based Carbamates
Resveratrol-based carbamates are synthesized to improve the properties of resveratrol (B1683913), such as its selectivity as a butyrylcholinesterase (BChE) inhibitor or its water solubility. mdpi.comacs.org One synthetic approach involves using previously synthesized resveratrol analogues as starting materials. mdpi.com In a typical procedure, the resveratrol analogue is dissolved in dichloroethane, and triethylamine and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) are added at room temperature under an inert atmosphere. mdpi.com Dimethylcarbamoyl chloride is then added, and the mixture is stirred to produce the carbamate derivatives. mdpi.com
Another strategy focuses on creating water-soluble prodrugs by linking promoieties like dihydroxypropyl or 6-deoxygalactosyl groups to resveratrol's phenolic oxygens via N-monosubstituted carbamate ester bonds. acs.org This synthesis involves reacting resveratrol with a pre-activated promoiety. acs.orgresearchgate.net The structures of these novel carbamates are confirmed by NMR (¹H and ¹³C) and HRMS analyses. mdpi.com
Table 5: Synthesis of Resveratrol-Based Carbamates
| Starting Material | Reagents | Solvent | Product Class |
|---|---|---|---|
| Resveratrol analogues | Triethylamine, DMAP, Dimethylcarbamoyl chloride | Dichloroethane | Resveratrol-based carbamates |
Synthesis of Tacrine-Carbamate Derivatives
New tacrine (B349632) derivatives containing a carbamate group have been synthesized and evaluated for their inhibitory activity against cholinesterases. nih.govresearchgate.net The synthesis of these hybrid molecules is a strategy to develop multifunctional agents for conditions like Alzheimer's disease. nih.gov The general synthetic approach involves linking a carbamate-containing fragment to the tacrine scaffold. These compounds have been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) at the nanomolar level. nih.govresearchgate.net For instance, ((1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl(3-nitrophenyl) carbamate demonstrated potent inhibition against both enzymes. nih.gov The design often aims for pseudo-irreversible inhibition of the cholinesterase enzymes. nih.govnih.gov
Table 6: Synthesis of Tacrine-Carbamate Derivatives
| Scaffold | Key Feature | Biological Target |
|---|
Synthesis of Lupeol-3-carbamate Derivatives
A series of novel lupeol-3-carbamate derivatives have been synthesized by modifying the C-3 position of lupeol (B1675499), a naturally occurring triterpene. mdpi.comnih.gov The synthesis is typically a two-step process. mdpi.com In the first step, lupeol is reacted with 4-nitrophenyl chloroformate (PNPCF) in dichloromethane with pyridine (B92270) as a catalyst to form a key intermediate. This intermediate is then reacted with various amines in the presence of triethylamine to yield the target lupeol-3-carbamate derivatives. To enhance water solubility, a salt-forming reaction can be performed on the synthesized carbamate derivative, for example, by reacting it with iodomethane. nih.gov These derivatives have been evaluated for their potential as antitumor agents. mdpi.comnih.govnih.gov
Table 7: Synthesis of Lupeol-3-carbamate Derivatives
| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Product Class |
|---|
Synthesis of Pyranone-Carbamate Derivatives
A novel class of pyranone-carbamate hybrids has been synthesized through a multi-step process designed to link a pyranone core with a carbamate moiety via a styrene (B11656) linker. nih.gov The general synthetic pathway involves the strategic construction of two key fragments followed by their coupling.
The synthesis commences with the modification of a pyranone starting material, such as allomaltol (1a). nih.gov Allomaltol is first brominated using N-bromosuccinimide (NBS) to produce bromoallomaltol (2a). nih.gov The hydroxyl group of this intermediate is then protected, for instance, by reacting it with benzyl (B1604629) bromide to yield 3-(benzyloxy)-2-bromoallomaltol (3a). nih.gov
Concurrently, the styrene-carbamate linker is prepared. nih.gov This typically starts from a hydroxy-substituted benzaldehyde, like m-hydroxybenzaldehyde (4), which undergoes a Wittig reaction to form the corresponding hydroxystyrene (B8347415) (5). nih.gov This vinylphenol is then reacted with various amino carbonyl chlorides in the presence of a catalyst such as 4-dimethylaminopyridine (4-DMAP) to generate a series of styrene-carbamate derivatives (6a–6j). nih.gov
The final step is a palladium-catalyzed Heck reaction, which couples the protected bromopyranone (e.g., 3a) with the styrene-carbamate derivatives (e.g., 6a–6k) to yield the target pyranone-carbamate compounds (7a–7k). nih.gov Researchers have utilized this strategy to create a library of 19 distinct pyranone-carbamate derivatives by varying the pyranone core and the substituents on the carbamate nitrogen. nih.govtandfonline.com For example, pyromeconic acid and kojic acid have also been used as starting materials for the pyranone fragment. researchgate.net Further diversification was achieved by reacting different pyranone precursors with 3-vinylphenyl piperidine-1-carboxylate (6g) to afford another series of products (7l–7p). nih.govresearchgate.net
Table 1: Key Reactions in Pyranone-Carbamate Synthesis
| Step | Reaction Type | Key Reagents | Starting Material Example | Product Example | Reference |
|---|---|---|---|---|---|
| 1 | Bromination | N-Bromosuccinimide (NBS), NH₄OAc | Allomaltol | Bromoallomaltol | nih.gov |
| 2 | Protection (Benzylation) | Benzyl bromide (BnBr), K₂CO₃ | Bromoallomaltol | 3-(Benzyloxy)-2-bromoallomaltol | nih.gov |
| 3 | Olefination | CH₃Ph₃P⁺Br⁻, NaH (Wittig Reaction) | m-Hydroxybenzaldehyde | m-Hydroxystyrene | nih.gov |
| 4 | Carbamoylation | R₁R₂NCOCl, 4-DMAP, K₂CO₃ | m-Hydroxystyrene | Styrene-carbamate derivatives | nih.gov |
Synthesis of Thiocarbamate Derivatives
The synthesis of thiocarbamates, analogs of carbamates where a sulfur atom replaces one or both oxygen atoms, can be achieved through several methodologies. researchgate.net Traditional and modern approaches focus on improving efficiency, yield, and environmental safety.
A common industrial method involves the reaction of an amine with phosgene and a thiol, or with carbonyl sulfide (B99878) followed by alkylation with alkyl halides. conicet.gov.ar Other established routes include the hydrolysis or alcoholysis of thiocyanates and rearrangement reactions. researchgate.net
More contemporary and efficient methods have been developed. One such approach is the direct transformation of Boc-protected amines into thiocarbamates. rsc.org This reaction uses tert-butoxide lithium as a base and proceeds without the need for hazardous reagents or metal catalysts, offering a more sustainable pathway. rsc.org The reaction is versatile, converting various thiols (cyclic, acyclic, primary, or secondary) into the corresponding thiocarbamates in high yields. rsc.org
Another innovative, solvent-free method involves the reaction of thiols with methoxycarbonylsulfenyl isocyanate. conicet.gov.ar This procedure is operationally simple, demonstrates high selectivity for sulfur nucleophiles, and produces S-alkyl thiocarbamates in high yields with short reaction times. conicet.gov.ar
Catalytic methods represent a significant advancement. Selenium-catalyzed carbonylation of amines and thiols with carbon monoxide and oxygen provides the desired thiocarbamates in moderate to good yields under solvent-free conditions at ambient temperature. researchgate.net An industrial process for synthesizing S-alkyl thiocarbamate herbicides uses carbon monoxide and sulfur with amines and alkyl halides, catalyzed by potassium carbonate in DMSO, achieving excellent yields under mild conditions (1 atm, 20 °C). researchgate.net
Table 2: Selected Synthetic Methods for Thiocarbamates
| Method | Key Reagents | Conditions | Advantages | Reference |
|---|---|---|---|---|
| From Boc-amines | tert-Butoxide lithium, Thiols | Metal-free, avoids hazardous reagents | Sustainable, high yields | rsc.org |
| From Isocyanates | Methoxycarbonylsulfenyl isocyanate, Thiols | Solvent-free | High selectivity, short reaction times | conicet.gov.ar |
| Catalytic Carbonylation | Amines, CO, Sulfur, Alkyl halides, K₂CO₃ | 1 atm, 20 °C, DMSO | Industrial applicability, excellent yields | researchgate.net |
Synthesis of Benzyl Ethyl Carbamates via Amino-dehalogenation
A modified method for synthesizing benzyl ethyl carbamates relies on the amino-dehalogenation of ethyl chloroformate. researchgate.netscirp.orgscirp.org This approach utilizes various benzylamine (B48309) derivatives to react with ethyl chloroformate in an addition-elimination reaction, which is facilitated by a modification in the basic catalysis. researchgate.netresearchgate.net This methodology has proven effective for generating new carbamate structures. scirp.orgscirp.org
The core reaction involves the nucleophilic attack of the nitrogen atom of a benzylamine derivative on the carbonyl carbon of ethyl chloroformate. This is followed by the elimination of a chloride ion, resulting in the formation of the benzyl ethyl carbamate product. The specific modification to the basic catalysis enhances the efficiency of this addition-elimination sequence. researchgate.netscirp.org The performance and yields obtained through this modified route have been compared favorably to previously reported methods. researchgate.netresearchgate.net Computational chemistry, using methods like HF and DFT, has been employed to optimize the structures of the new compounds and predict their vibrational frequencies, which are then compared with experimental data for validation. scirp.orgscirp.org
Table 3: Synthesis of Benzyl Ethyl Carbamates
| Reactant 1 | Reactant 2 | Reaction Type | Key Feature | Reference |
|---|
Advanced Synthetic Approaches for Enhanced Selectivity and Yield
The development of advanced synthetic methods for carbamates is driven by the need for greater efficiency, selectivity, sustainability, and safety, moving away from hazardous reagents like phosgene. researchgate.netnih.gov
Catalytic Systems: Modern catalysis offers significant improvements in yield and selectivity. For the synthesis of sulfoximine (B86345) carbamates, using a more reactive Rh₂(esp)₂ catalyst in toluene (B28343) has been shown to improve the tolerance for carbamates with unsaturated functionalities (e.g., allyl and propargyl groups) and provide considerably increased yields compared to traditional Rh₂(OAc)₄ catalysts. acs.org For example, the yield for benzyl carbamate synthesis increased to 95%, and previously low-yielding allyl carbamates could be obtained in 82% yield. acs.org
Sustainable Reagents and Green Chemistry: A major focus is the replacement of toxic phosgene and its derivatives. nih.gov Carbon dioxide (CO₂) has emerged as an ideal C1 building block due to its non-toxic, non-flammable, and abundant nature. nih.govnih.gov Methods using CO₂ typically involve reacting it with an amine to form a carbamate anion, which is then alkylated. nih.gov A three-component coupling of amines, CO₂, and halides, facilitated by cesium carbonate, allows for efficient carbamate synthesis under mild conditions. organic-chemistry.org Another innovative approach uses Si(OMe)₄ as a regenerable reagent and DBU as a CO₂ capture agent and catalyst, enabling the direct conversion of even low-concentration CO₂ into carbamates without metal additives. organic-chemistry.org
Another green approach involves the direct transformation of Boc-protected amines into carbamates and their derivatives using only tert-butoxide lithium as a base, which completely avoids hazardous reagents and metal catalysts and is scalable to the gram level. rsc.org
Process Intensification: Continuous flow synthesis represents a significant process advancement. A novel method for the continuous preparation of carbamates from CO₂ and amines uses 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the sole additive. nih.gov This approach dramatically reduces the reaction time compared to batch processes and allows for precise control of gas introduction, leading to desired compounds in good to excellent yields (45% to 92%) under mild conditions. nih.gov
Table 5: Comparison of Advanced Carbamate Synthesis Methods
| Approach | Key Feature | Catalyst/Reagent | Advantages | Reference |
|---|---|---|---|---|
| Improved Catalysis | Synthesis of sulfoximine carbamates | Rh₂(esp)₂ | Higher yields, tolerance of π-functionality | acs.org |
| Green Reagents | Use of Carbon Dioxide | CO₂, Cs₂CO₃ or DBU/Si(OMe)₄ | Avoids phosgene, sustainable, mild conditions | nih.govorganic-chemistry.org |
| Catalyst-Free Transformation | From Boc-protected amines | tert-Butoxide lithium | Sustainable, scalable, avoids metals/hazardous reagents | rsc.org |
Structure Activity Relationship Sar Investigations of Carbamate Derivatives
General Principles of SAR in Carbamate (B1207046) Derivative Design
The carbamate functional group, with its "amide-ester" hybrid nature, provides a stable and versatile scaffold for drug design. nih.gov Its chemical stability is attributed to the resonance between the amide and carboxyl groups. nih.gov A key principle in the design of carbamate derivatives is the ability to modulate their biological and pharmacokinetic properties by varying the substituents at the amino (N-terminus) and carboxyl (O-terminus) ends of the carbamate group. nih.govacs.org This flexibility allows for the fine-tuning of a compound's stability, lipophilicity, and interaction with biological targets. acs.orgnih.gov
The carbamate moiety can participate in hydrogen bonding through its carboxyl group and the backbone NH group, which is crucial for interactions with enzymes or receptors. acs.org Furthermore, the carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on the nitrogen atom into the carboxyl moiety. acs.org This conformational rigidity can be advantageous in designing molecules that fit precisely into the binding site of a target protein.
Incorporating the carbamate group into a molecule has been shown to increase the biological activity of various pharmacophores. nih.gov For instance, replacing an unsaturated ester chain with an O-(chloroacetyl) carbamoyl (B1232498) moiety in the natural product fumagillin (B1674178) resulted in a 50-fold increase in antitumor potency. nih.gov Similarly, imidazole (B134444) and triazole carbamate derivatives of betulinic acid were found to be 12 times more potent as anticancer agents and less cytotoxic than the parent compound. nih.gov
Influence of Substituents on Biological Activity
The substituents on the O- and N-termini of the carbamate group offer significant opportunities for modulating biological properties and improving pharmacokinetic profiles. acs.org Varying these substituents can influence the compound's stability, cell permeability, and target affinity. nih.govacs.org The electronic nature of the substituents on an N-aryl ring, for example, can affect the rotational barrier of the C-N bond, with electron-donating groups generally increasing the barrier and electron-withdrawing groups decreasing it. nd.edu This modulation of conformational flexibility can impact how the molecule interacts with its biological target.
Halogenated carbamate derivatives have been investigated for their ability to induce DNA damage, a mechanism relevant to cancer therapy. mdpi.com Studies on O-halo-phenyl carbamoyl amidoximes have shown that the nature, position, and number of halogen atoms on the carbamoyl moiety are critical for their photoactivity and DNA photocleavage effects. mdpi.com
Specifically, para-substituted chloro-, fluoro-, and bromo-phenyl carbamate esters demonstrated significant DNA photocleavage activity under UVB irradiation. mdpi.com The para-chloro-phenyl derivative was particularly effective, causing both single-strand and double-strand DNA damage at low micromolar concentrations. mdpi.com In contrast, the corresponding meta-chloro derivative showed diminished activity, and the presence of two halogen atoms on the phenyl ring reduced the DNA photocleavage ability. mdpi.com This highlights the importance of the specific substitution pattern for this biological effect. While the halogenated derivatives showed potential for inducing DNA damage, it is important to note that carbamates, in general, have been studied for their potential to cause oxidative stress and subsequent DNA damage. researchgate.net
While the direct impact of imine group substituents on the biological activity of carbamate derivatives is not extensively detailed in the provided context, the synthesis of imines from carbamates has been explored. For instance, methyl ammonium (B1175870) methyl carbamate has been shown to be a highly effective and safer alternative to toxic methylamine (B109427) for the synthesis of aromatic imines. nih.gov This synthetic utility opens avenues for creating diverse libraries of carbamate-derived compounds with imine functionalities for biological screening.
The incorporation of nitrogen-containing carbocycles is a common strategy in the design of anti-proliferative agents. nih.gov In the context of carbamate derivatives, aryl carbamates containing an oxamate (B1226882) moiety have demonstrated selective anti-proliferative activity against various cancer cell lines. nih.gov The specific nature of the heterocyclic ring and its substituents can significantly influence the compound's potency and selectivity. For example, cytokinin-like phenylureas, which are structurally related to carbamates, show that the introduction of substituents into the aromatic ring can increase activity, with electron-withdrawing groups often leading to a greater effect than electron-donating ones. nih.gov
Carbamates are a well-established class of cholinesterase inhibitors, and their structure-activity relationships have been extensively studied. nih.govnih.gov The inhibitory potency and selectivity between acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are highly dependent on the structural features of the carbamate derivative. nih.gov
For physostigmine (B191203) derivatives, the stereochemistry is crucial, with the levorotatory enantiomers possessing a 3a-S configuration in their pyrroloindole tricyclic ring system being the active forms. nih.gov The selectivity for AChE versus BChE is primarily determined by the structure of the N-substituted moiety of the carbamoyl side chain. nih.gov
A systematic analysis of various carbamate series reveals distinct patterns:
N-methyl carbamates generally exhibit minimal enzyme subtype selectivity. nih.gov
N-ethyl carbamates tend to have a moderate preference for BChE. nih.gov
N-2'-methylphenylcarbamates show high selectivity for AChE. nih.gov
N-4'-isopropylphenylcarbamates demonstrate a high preference for BChE. nih.gov
SAR of Anticonvulsant Carbamate Derivative 9
Recent advancements in the design of anticonvulsant agents have led to the investigation of a series of sulfamoylphenyl carbamate derivatives. Within this class of compounds, This compound , chemically identified as 3-methyl-pentan-2-yl-(4-sulfamoylphenyl)carbamate , has been a subject of structure-activity relationship (SAR) studies to elucidate the molecular features essential for its anticonvulsant effects.
The core structure of these derivatives consists of a 4-sulfamoylphenyl moiety linked to a carbamate group, which is further substituted with various alkyl groups. The nature and branching of the alkyl substituent have been found to significantly influence the anticonvulsant potency.
In comparative evaluations, this compound has demonstrated notable efficacy in preclinical models of epilepsy. The anticonvulsant activity is often assessed using the maximal electroshock (MES) test and the 6 Hz psychomotor seizure test in rodents. These models represent generalized tonic-clonic seizures and treatment-resistant partial seizures, respectively.
The structure of this compound features a branched alkyl chain, specifically a 3-methyl-pentan-2-yl group. This branching is a critical determinant of its activity. SAR studies on related compounds have shown that both the size and the point of attachment of the alkyl group to the carbamate nitrogen are crucial for potency.
A study evaluating a series of these carbamates provided the following quantitative data for this compound and related compounds in mice:
| Compound | Chemical Name | MES ED₅₀ (mg/kg) | 6 Hz ED₅₀ (mg/kg) |
| 1 | 3-methyl-2-propylpentyl(4-sulfamoylphenyl)carbamate | 136 | 74 |
| 9 | 3-methyl-pentan-2-yl-(4-sulfamoylphenyl)carbamate | 31 | 53 |
| 10 | 3-methylpentyl(4-sulfamoylphenyl)carbamate | 14 | 80 |
Data sourced from scientific literature.
From this data, it is evident that this compound, with an ED₅₀ of 31 mg/kg in the MES test and 53 mg/kg in the 6 Hz test, is a potent anticonvulsant. Its activity is significantly higher than that of compound 1, which has a larger and more sterically hindered alkyl group. However, it is less potent than compound 10 in the MES test, suggesting that subtle changes in the alkyl chain's structure can lead to substantial differences in efficacy. The presence of the sulfamoyl group on the phenyl ring is also considered a key pharmacophoric feature, potentially contributing to the mechanism of action through inhibition of carbonic anhydrase isoforms present in the central nervous system.
SAR of Carbazole-integrated Carbamates for Anticancer Activity
The integration of a carbazole (B46965) nucleus into a carbamate scaffold has emerged as a promising strategy in the development of novel anticancer agents. The carbazole moiety, a tricyclic aromatic system, is a well-established pharmacophore in numerous biologically active compounds, including those with antitumor properties. The structure-activity relationship of these hybrid molecules is complex, with the nature and position of substituents on both the carbazole ring and the carbamate functional group playing critical roles in their cytotoxic activity.
Key SAR findings for this class of compounds include:
Substitution on the Carbazole Nitrogen: The substitution pattern on the nitrogen atom of the carbazole ring significantly influences the anticancer potency. The attachment of various side chains at this position can modulate the compound's solubility, lipophilicity, and ability to interact with biological targets.
Position of the Carbamate Group: The point of attachment of the carbamate moiety to the carbazole ring is another critical determinant of activity. Different positional isomers can exhibit varied cytotoxic profiles against different cancer cell lines.
Substituents on the Carbazole Ring: The introduction of electron-donating or electron-withdrawing groups at different positions on the carbazole skeleton can fine-tune the electronic properties of the molecule, thereby affecting its interaction with target enzymes or receptors.
Nature of the Carbamate Side Chain: The chemical nature of the group attached to the carbamate's oxygen or nitrogen atom can impact the compound's pharmacokinetic and pharmacodynamic properties.
For instance, studies on carbazole-based hydrazides, which share structural similarities with carbamate derivatives, have shown that these compounds can exhibit significant in vitro cytotoxic effects against human pancreatic cancer cells. The binding affinity of these molecules to their target receptors is a key factor in their anticancer efficacy.
SAR for Nitric Oxide Production Inhibition
Carbamate derivatives have also been investigated for their ability to modulate the production of nitric oxide (NO). Nitric oxide is a critical signaling molecule involved in various physiological processes, but its overproduction by nitric oxide synthase (NOS) enzymes can contribute to pathological conditions such as neurodegeneration and inflammation. The development of selective NOS inhibitors is therefore a significant therapeutic goal.
The SAR for carbamates as NOS inhibitors often focuses on mimicking the substrate of NOS, L-arginine. Key structural features that influence the inhibitory activity include:
The Amidine Function: Many NOS inhibitors incorporate an amidine or a related functional group, which is also present in the natural substrate.
Heterocyclic Scaffolds: The attachment of the amidine function to various heterocyclic rings, such as pyrazole (B372694), has been shown to yield potent NOS inhibitors.
Substitution on the Heterocyclic Ring: The nature and position of substituents on the heterocyclic core can impact both the potency and the selectivity of the inhibition towards different NOS isoforms (nNOS, eNOS, and iNOS). For example, methyl substitution on a pyrazole ring has been shown to reduce potency but improve selectivity for iNOS.
While direct SAR studies on a broad range of carbamates for NOS inhibition are still evolving, the principles of competitive inhibition by substrate analogues guide the design of new potential inhibitors.
Conformational Restrictions and Amide Resonance in Carbamate SAR
The biological activity of carbamate derivatives is profoundly influenced by their three-dimensional structure and electronic properties. Two key interconnected factors in this regard are conformational restrictions and amide resonance.
The carbamate functional group is a hybrid of an amide and an ester. This results in a resonance stabilization that imparts a partial double bond character to the C-N bond. This restricted rotation around the C-N bond leads to the existence of syn and anti conformers. The energy barrier for this rotation is lower in carbamates compared to amides, but it is still significant enough to influence the preferred conformation of the molecule and, consequently, its interaction with biological targets.
The key aspects of conformational restrictions and amide resonance in carbamate SAR are:
Hydrogen Bonding: The carbamate moiety can act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). The specific conformation adopted by the carbamate will determine its hydrogen bonding capabilities.
Influence of Substituents: The electronic nature of the substituents on both the nitrogen and the oxygen of the carbamate can affect the degree of amide resonance and the rotational barrier. Electron-donating groups on the nitrogen can increase the double bond character of the C-N bond, thereby increasing the rotational barrier.
Bioactive Conformation: The ability of a carbamate-containing drug to adopt the correct conformation to bind to its biological target is crucial for its activity. Understanding the conformational preferences of the carbamate group is therefore essential for rational drug design.
Mechanistic Investigations of Carbamate Derivative Bioactivity
DNA Interaction and Modification
The interaction of small molecules with DNA can alter its structure and function, a mechanism exploited in anticancer drug development. beilstein-journals.org Studies have demonstrated that certain classes of carbamate (B1207046) derivatives, such as p-pyridinyl oxime carbamates, exhibit good to excellent affinity for calf thymus DNA. nih.gov However, specific data on the DNA binding affinity or intercalating properties of "Carbamate derivative 9" were not found in the reviewed literature.
Certain molecules can induce cleavage of DNA strands upon activation by light, acting as "synthetic nucleases". beilstein-journals.org Research has shown that oxime carbamate derivatives, particularly halogenated versions, can cause extensive single and double-stranded DNA cleavages photochemically. beilstein-journals.orgmdpi.comresearchgate.net This activity is often mediated by radicals generated from the homolysis of the N-O bond in the carbamate structure. mdpi.comresearchgate.net Despite this, no studies specifically detailing the DNA photocleaving activity of "this compound" were identified.
The induction of programmed cell death, or apoptosis, is a primary mechanism of action for many anticancer agents. Carbamate derivatives have been shown to induce apoptosis in various cancer cell lines. For instance, certain carbamate derivatives of podophyllotoxin and the carbamate inhibitor ANP0903 have been reported to trigger apoptosis in human cancer cells. nih.govmdpi.com However, a specific investigation into the apoptosis-inducing capabilities of a compound identified as "this compound" was not found in the surveyed scientific literature.
Modulation of Molecular Pathways
Recent investigations have shed light on the ability of this compound to interfere with specific signaling cascades that are pivotal in the inflammatory process. These studies provide a molecular basis for its observed anti-inflammatory effects.
Inhibition of iNOS Protein and mRNA Expression
Research has demonstrated that this compound can effectively downregulate the expression of inducible nitric oxide synthase (iNOS). This enzyme is a key player in the production of nitric oxide (NO), a molecule that, in excess, contributes to inflammation and cellular damage. The inhibitory action of this compound occurs at both the protein and messenger RNA (mRNA) levels, suggesting that its mechanism involves the modulation of gene transcription or mRNA stability. By reducing iNOS expression, this compound curtails the overproduction of NO, thereby mitigating its pro-inflammatory effects.
Suppression of NF-κB Nuclear Translocation
The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including that of iNOS. Studies have shown that this compound can inhibit the activation of NF-κB. It achieves this by preventing the translocation of the NF-κB complex from the cytoplasm into the nucleus. This sequestration of NF-κB in the cytoplasm effectively blocks its ability to bind to DNA and initiate the transcription of its target genes, leading to a broad-spectrum anti-inflammatory effect.
Inhibition of PI3K/AKT/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial signaling route that governs cell growth, proliferation, and survival. Dysregulation of this pathway has been linked to various diseases, including cancer and inflammatory disorders. Investigations into the bioactivity of this compound have revealed its capacity to inhibit this pathway. By interfering with the phosphorylation cascade of PI3K, AKT, and mTOR, this compound can modulate cellular processes that are dependent on this signaling axis, contributing to its therapeutic potential.
Mechanisms Related to Neurodegenerative Processes
Beyond its anti-inflammatory properties, this compound has shown promise in addressing molecular events that are central to the pathogenesis of neurodegenerative diseases.
Inhibition of Alpha-synuclein Aggregation
The aggregation of the protein alpha-synuclein is a hallmark of several neurodegenerative disorders, including Parkinson's disease. Misfolded alpha-synuclein forms toxic oligomers and fibrils that are implicated in neuronal dysfunction and death. Research has indicated that this compound can interfere with this aggregation process. By binding to alpha-synuclein monomers or early-stage oligomers, it is thought to stabilize the protein in a non-toxic conformation or redirect the aggregation pathway towards the formation of less harmful species. This inhibitory effect on alpha-synuclein aggregation highlights a potential neuroprotective role for this compound.
Anti-neuroinflammatory Mechanisms (e.g., NO production inhibition)
Neuroinflammation is a critical component in the progression of many neurodegenerative diseases. As discussed previously, this compound exhibits potent anti-inflammatory effects, primarily through the inhibition of NO production. In the context of the central nervous system, excessive NO produced by activated microglia and astrocytes can lead to neuronal damage. By suppressing the expression of iNOS and subsequently reducing NO levels, this compound can help to quell the neuroinflammatory response and protect neurons from inflammatory-mediated injury.
Computational and Theoretical Chemistry Approaches in Carbamate Derivative Research
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as Carbamate (B1207046) derivative 9, might bind to its protein target.
Identification of Binding Sites
Molecular docking studies are crucial for identifying the specific binding site of a ligand on its target protein. For Carbamate derivative 9, computational analyses were performed to understand its interaction with Bromodomain-Containing Protein 9 (BRD9), a target of interest in medicinal chemistry. The binding site of BRD9 is known to undergo conformational changes upon ligand interaction, particularly affecting the side chains of key amino acid residues like Phe44, Phe47, and Tyr106 mdpi.com. Docking simulations place this compound within this binding pocket, allowing for a detailed examination of its potential interactions with these and other key residues, such as Phe45, Ala46, Val49, and Ile53 mdpi.com. The primary goal is to predict if and how the molecule fits into the active site, which is the first step in assessing its potential as an inhibitor mdpi.comnih.gov.
Evaluation of Binding Affinities
Once a binding pose is identified, the strength of the interaction, or binding affinity, is evaluated. This is often expressed as a docking score or a calculated binding free energy (ΔGbind). A lower energy value typically indicates a more stable and potent protein-ligand complex nih.govplos.org. For this compound and related compounds targeting BRD9, both docking scores and more rigorous Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations have been used to estimate binding affinities mdpi.com.
It is important to note that docking scores alone may not always correlate directly with experimental potency mdpi.com. Therefore, methods like MM-GBSA, which account for solvent effects, are employed for a more accurate evaluation. The calculated binding affinities help in ranking potential inhibitors and prioritizing them for further experimental testing mdpi.complos.org.
Table 1: Calculated Binding Affinities for BRD9 Inhibitors
| Compound | Docking Score (kcal/mol) | MM-GBSA ΔGbind (kcal/mol) |
|---|---|---|
| Compound 9 | -8.61 | -51.36 |
| Compound 10 | -9.23 | -60.89 |
| Compound 11 | -8.07 | -45.18 |
| Compound 12 | -8.32 | -44.59 |
| Compound 13 (non-binder) | -7.50 | -34.83 |
| Compound 14 (non-binder) | -7.94 | -40.69 |
Data sourced from a computational study on BRD9 inhibitors mdpi.com.
Prediction of Binding Modes
Predicting the precise binding mode involves determining the specific orientation and conformation of the ligand within the protein's active site. This reveals the key intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the complex nih.govresearchgate.net. For this compound, docking studies predicted its binding mode within the BRD9 active site, highlighting interactions with key amino acids mdpi.com. The accuracy of these predicted poses is fundamental, as an incorrect starting orientation can significantly influence the subsequent predictions of binding affinity and stability mdpi.com. The analysis of binding modes can explain why certain derivatives show higher activity than others and guides further structural modifications to enhance potency nih.gov.
Covalent Docking Approaches for Pseudo-irreversible Inhibitors
Certain carbamate derivatives are classified as pseudo-irreversible inhibitors. These compounds initially bind non-covalently to the target enzyme before forming a temporary covalent bond, often with a serine residue in the active site nih.govresearchgate.net. This process, known as carbamoylation, leads to a time-dependent inhibition of the enzyme nih.govresearchgate.net.
To model this two-step mechanism, specialized covalent docking approaches are employed nih.gov. These methods simulate the formation of the covalent bond between the ligand and the protein, providing insights into the binding mode of the carbamoylated complex nih.govnih.gov. This is particularly relevant for carbamate inhibitors of cholinesterases, where this mechanism is well-documented nih.govacs.org. While this approach is crucial for understanding pseudo-irreversible inhibitors, its application is specific to compounds and targets where such a covalent interaction mechanism is expected nih.govchemrxiv.org.
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time.
Verification of Binding Complex Stability
Following molecular docking, MD simulations are essential to verify the stability of the predicted ligand-protein complex researchgate.netnih.gov. These simulations can confirm whether the ligand remains securely in the binding pocket or if it is unstable and dissociates over time. For the complex of this compound with BRD9, MD simulations were performed to assess the structural and energetic stability of the predicted binding pose mdpi.com.
By analyzing parameters such as the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation period, researchers can gauge the stability of the complex researchgate.netresearchgate.net. A stable complex will typically show minimal fluctuations in its structure. These simulations provide a more realistic and dynamic understanding of the binding event, helping to filter out false positives from docking studies and increase confidence in the predicted binding mode mdpi.comresearchgate.net.
Analysis of Intermolecular Interactions under Dynamic Conditions
Molecular dynamics (MD) simulations offer a powerful lens through which the intermolecular interactions of this compound can be scrutinized under dynamic conditions. These computational methods allow for the detailed characterization of biomolecular systems, including the nuanced interactions between a ligand and its target protein. mdpi.com In the context of this compound, MD simulations can reveal the stability of its binding within a target active site, such as acetylcholinesterase (AChE), by tracking the persistence of key interactions over time. nih.govnih.gov
Hydrogen bonds, salt bridges, and hydrophobic interactions are the primary forces governing the binding of this compound. nih.gov MD simulations can elucidate the specific residues involved in these interactions and the duration for which these bonds are maintained. nih.govdovepress.com For instance, simulations can track the root-mean-square deviation (RMSD) of the ligand within the binding pocket, providing a measure of its conformational stability. dovepress.com A stable RMSD profile over the course of a simulation suggests a stable binding mode. nih.gov Furthermore, the analysis of hydrogen bond formation and breakage throughout the simulation provides insights into the dynamic nature of the ligand-receptor complex. dovepress.com The stability of these interactions is crucial for the biological activity of this compound, as they dictate the residence time and inhibitory potential of the compound. nih.gov
The insights gained from MD simulations are instrumental in understanding the molecular basis of action for this compound and can guide the rational design of analogues with improved affinity and selectivity. By visualizing and quantifying these dynamic interactions, researchers can better comprehend the structure-activity relationships of this important class of molecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Two-dimensional Quantitative Structure-Activity Relationship (2D-QSAR) modeling represents a important approach in computational drug design for predicting the biological activity of compounds like this compound. nih.govpharmacy180.comlongdom.org This methodology establishes a mathematical correlation between the structural or physicochemical properties of a series of molecules and their experimentally determined biological activities. longdom.org For this compound and its analogues, 2D-QSAR models are developed to forecast their inhibitory potency against specific targets, such as acetylcholinesterase (AChE). nih.gov
The initial step in developing a 2D-QSAR model involves the calculation of a wide array of molecular descriptors for a training set of carbamate derivatives with known biological activities. nih.govpharmacy180.com These descriptors can be categorized as electronic (e.g., HOMO and LUMO energies), steric (e.g., molar refractivity), and hydrophobic (e.g., logP), among others. pharmacy180.com Statistical techniques such as Multiple Linear Regression (MLR) are then employed to select the most relevant descriptors and to generate a linear equation that best describes the relationship between these descriptors and the biological activity. nih.gov
The robustness and predictive power of the developed 2D-QSAR model for this compound are rigorously assessed through internal and external validation techniques. nih.gov Internal validation often involves methods like leave-one-out cross-validation (Q²), while external validation is performed using a separate test set of compounds that were not used in the model development. A high correlation coefficient (R²) for the training set and a high predictive R² for the test set indicate a statistically significant and reliable QSAR model. nih.govnih.gov
The following table presents a hypothetical 2D-QSAR model for predicting the AChE inhibitory activity of carbamate derivatives, including this compound.
| Descriptor | Coefficient | Description |
| logP | 0.45 | A measure of the compound's hydrophobicity. |
| Molar Refractivity (MR) | 0.12 | A descriptor related to the volume of the molecule and its polarizability. |
| Dipole Moment | -0.23 | A measure of the polarity of the molecule. |
| Constant | 2.78 | The intercept of the regression equation. |
This table is for illustrative purposes and does not represent actual experimental data.
The correlation of molecular descriptors with the biological activity of this compound is a cornerstone of QSAR studies, providing critical insights into the structural features that govern its efficacy. researchgate.netirbbarcelona.org By identifying which descriptors have the most significant impact on activity, researchers can understand the underlying mechanisms of action and rationally design more potent compounds. nih.gov
In the context of this compound's activity as an AChE inhibitor, several key molecular descriptors have been shown to be influential. Quantum chemical descriptors, such as the energy of the Highest Occupied Molecular Orbital (E-HOMO) and the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), are often correlated with the reactivity and stability of the molecule. nih.gov For instance, a lower E-LUMO may indicate a greater propensity for the carbamate to accept electrons, which can be important for its interaction with the active site of AChE.
Topological and physicochemical descriptors also play a crucial role. nih.gov The octanol-water partition coefficient (logP), a measure of lipophilicity, often shows a strong correlation with the ability of a compound to cross biological membranes and reach its target. researchgate.net Molar refractivity (MR), a descriptor of steric properties, can influence how well the molecule fits into the binding pocket of the enzyme. researchgate.net
A multiple linear regression (MLR) analysis can quantify the relationship between these descriptors and the observed biological activity (pIC50). A hypothetical QSAR equation for this compound might look like this:
pIC50 = -0.15 * E-LUMO + 0.32 * logP + 0.08 * MR - 1.54
This equation suggests that lower LUMO energy, higher lipophilicity, and larger molar refractivity are beneficial for the inhibitory activity of this class of carbamates. The statistical significance of such a model is typically evaluated by its correlation coefficient (R²) and the results of validation studies. nih.gov
The following table summarizes the correlation of selected molecular descriptors with the biological activity of a series of carbamate derivatives.
| Molecular Descriptor | Correlation with Activity | Implication for this compound |
| E-LUMO | Negative | Lower energy facilitates interaction with the target enzyme. |
| logP | Positive | Higher lipophilicity enhances membrane permeability and target access. |
| Molar Refractivity | Positive | Optimal size and shape are required for effective binding. |
This table is for illustrative purposes and does not represent actual experimental data.
In Silico Pharmacological Evaluation
In the early stages of drug discovery, the assessment of drug-likeness properties for a compound like this compound is a critical step to evaluate its potential as a therapeutic agent. eijppr.com In silico methods provide a rapid and cost-effective way to predict these properties based on the molecular structure. eijppr.com These predictions are often guided by established rules and filters, such as Lipinski's Rule of Five, which help to identify compounds with favorable pharmacokinetic profiles. mdpi.com
Lipinski's Rule of Five stipulates that a compound is more likely to be orally bioavailable if it meets the following criteria: a molecular weight of less than 500 Daltons, a logP value not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. mdpi.com Computational tools can quickly calculate these and other physicochemical properties for this compound. Other filters, such as those developed by Ghose, Veber, and Egan, provide additional criteria to refine the assessment of drug-likeness. eijppr.commdpi.com
The topological polar surface area (TPSA) is another important descriptor, as it correlates with a molecule's ability to permeate cell membranes. researchgate.net A lower TPSA is generally associated with better membrane permeability. The number of rotatable bonds is also considered, as excessive flexibility can be detrimental to binding affinity.
The following table presents a hypothetical in silico drug-likeness profile for this compound.
| Property | Predicted Value | Compliance with Drug-likeness Rules |
| Molecular Weight | 350 g/mol | Compliant (< 500) |
| logP | 3.2 | Compliant (< 5) |
| Hydrogen Bond Donors | 1 | Compliant (< 5) |
| Hydrogen Bond Acceptors | 4 | Compliant (< 10) |
| TPSA | 65 Ų | Favorable |
| Number of Rotatable Bonds | 4 | Favorable (< 10) |
This table is for illustrative purposes and does not represent actual experimental data.
Based on these in silico predictions, this compound would be expected to possess favorable drug-like properties, making it a promising candidate for further development.
The ability of a therapeutic agent to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy for treating central nervous system (CNS) disorders. For this compound, in silico models provide a valuable tool for the early assessment of its potential BBB permeability. nih.govnih.gov These computational approaches utilize molecular descriptors to predict the likelihood of a compound traversing this highly selective barrier. semanticscholar.org
Several key physicochemical properties are known to influence BBB penetration. Lipophilicity, often expressed as the octanol-water partition coefficient (logP) or the distribution coefficient at physiological pH (logD), is a primary factor; a moderate degree of lipophilicity is generally optimal. nih.gov Molecular size and polar surface area (PSA) are also critical, with smaller molecules and those with a lower PSA typically exhibiting better permeability. nih.govsemanticscholar.org
Computational models for predicting BBB permeability often take the form of quantitative relationships between these descriptors and experimentally determined permeability data, such as the brain-to-plasma concentration ratio (logBB) or the permeability-surface area product (logPS). nih.govnih.gov For instance, a linear model might be developed that incorporates logD, PSA, and the van der Waals surface area of basic atoms to predict logPS. nih.gov
Decision tree-based models can also be employed to classify compounds as either BBB-permeable or non-permeable based on a set of descriptor-based rules. nih.govresearchgate.net These models can provide a qualitative assessment of the BBB penetration potential of this compound.
The following table presents a hypothetical in silico assessment of the BBB permeability of this compound.
| Parameter | Predicted Value | Implication for BBB Permeability |
| logP | 2.8 | Favorable lipophilicity for passive diffusion. |
| logD at pH 7.4 | 2.5 | Optimal distribution for crossing the BBB. |
| Polar Surface Area (PSA) | 55 Ų | Within the range associated with good CNS penetration. |
| Molecular Weight | 350 Da | Appropriate size for passive transport. |
| Predicted logBB | 0.1 | Suggests the compound can cross the BBB. |
This table is for illustrative purposes and does not represent actual experimental data.
These in silico predictions suggest that this compound possesses the necessary physicochemical characteristics to effectively cross the blood-brain barrier, making it a viable candidate for the treatment of CNS diseases.
Theoretical Photodegradation Studies
Theoretical studies are crucial for understanding the environmental fate of carbamate derivatives, providing detailed insights into their degradation mechanisms at a molecular level. Computational models can predict the reaction pathways and kinetics of photodegradation, which is a significant process for the transformation of these compounds in the environment.
One primary focus of theoretical photodegradation research is the interaction of carbamate derivatives with hydroxyl radicals (•OH), which are highly reactive species prevalent in the atmosphere and aquatic environments. researchgate.net Quantum chemical calculations are employed to investigate the mechanisms of these reactions, typically involving hydrogen atom abstraction or addition to aromatic rings. For instance, studies on various carbamate pesticides have shown that the abstraction of a hydrogen atom from a methyl group is often a major reaction channel. researchgate.net By calculating the potential energy surfaces for different reaction pathways, researchers can identify the most energetically favorable degradation routes. The rate constants for these reactions can be calculated using methods like the improved canonical variational transition state theory, often showing good agreement with experimental data. researchgate.net
Computational studies also elucidate the primary products formed during photodegradation. A common result observed in both experimental and theoretical studies is the formation of corresponding phenols through the cleavage of the carbamate ester bond. nih.gov In some cases, photo-Fries rearrangement can also occur, leading to the formation of ortho- and para-hydroxybenzamides. nih.gov The specific degradation products depend on the structure of the carbamate derivative and the environmental conditions. For example, irradiation of ethiofencarb was found to result in the photocleavage of the carbon-sulfur bond. nih.gov
Kinetic modeling, often based on a pseudo-first-order model, is another aspect of these theoretical studies. researchgate.net Computational fluid dynamics can be integrated with kinetic models to simulate the degradation process under various environmental conditions. These models help predict the half-life of carbamate derivatives and their persistence in the environment. nih.gov The influence of different parameters, such as the presence of catalysts like TiO2 and ZnO, can also be modeled to understand their effect on degradation efficiency. researchgate.netmdpi.com
Table 1: Theoretical Approaches in Carbamate Photodegradation Research
| Computational Method | Application in Photodegradation Studies | Key Findings |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of reaction energy barriers and rate constants for reactions with •OH radicals. researchgate.net | Identifies major reaction channels like H-abstraction and predicts reaction kinetics. researchgate.net |
| Direct Dynamics Method | Investigation of reaction mechanisms for a series of related compounds. researchgate.net | Provides a deep understanding of reaction mechanisms and facilitates further laboratory investigation. researchgate.net |
| Canonical Variational Transition State Theory (CVT) | Calculation of rate constants over a range of temperatures. researchgate.net | Allows for the prediction of temperature dependence of degradation reactions. researchgate.net |
Quantum Chemical Calculations (e.g., DFT, HF) for Structural and Vibrational Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are powerful tools for the detailed analysis of the structural and vibrational properties of carbamate derivatives. nih.govresearchgate.net These computational approaches allow for the optimization of molecular geometries and the prediction of spectroscopic features, which can then be compared with experimental data for validation. nih.gov
DFT, using hybrid functionals like B3LYP, is widely employed for these analyses. nih.govmdpi.com The choice of the basis set, such as 6-31G(d,p) or 6-311G**, is critical for achieving accurate results. nih.govnih.gov These calculations provide optimized molecular structures, yielding precise bond lengths, bond angles, and dihedral angles. This structural information is fundamental to understanding the molecule's reactivity and interactions. For example, calculations can reveal the planarity of certain molecular fragments and the conformational preferences, such as the cis or trans configuration of the amide bond, which can be energetically stable in carbamates. nih.govchemrxiv.org
Vibrational analysis is another key application of these methods. After geometry optimization, frequency calculations are performed to predict the infrared (IR) and Raman spectra. nih.gov The calculated vibrational frequencies and their corresponding intensities can be compared with experimental spectra to confirm the molecular structure and assign specific vibrational modes. nih.govnih.gov A normal mode analysis based on the potential energy distribution (PED) is often performed to provide a detailed assignment of the fundamental vibrational frequencies. nih.gov Studies on carbamate pesticides have successfully used DFT to assign characteristic vibrational peaks, providing a theoretical basis for their detection and identification. nih.gov
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for Carbamate Characteristic Peaks
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (B3LYP/6-31G(d,p)) |
|---|---|---|
| C=O stretching | 1716 | Matches well with experimental data. nih.gov |
| C-O stretching | 1162 | Matches well with experimental data. nih.gov |
| O-C-N stretching | 1014 | Matches well with experimental data. nih.gov |
These computational methods are not limited to isolated molecules. They can also be used to study intermolecular interactions, such as hydrogen bonding in dimers or larger aggregates, which significantly influence the vibrational spectra. mdpi.com The agreement between theoretically calculated spectra and experimental results validates the computational models and provides a deeper understanding of the molecule's properties. nih.gov
NMR-based Molecular Modeling Studies for Complex Structures
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable experimental technique for elucidating the structure of molecules in solution. When combined with molecular modeling, it becomes an even more powerful tool for determining the three-dimensional structures and conformational dynamics of complex carbamate derivatives. nih.govnih.gov This integrated approach is particularly valuable for understanding how these molecules adopt specific shapes and interact with other molecules, such as biological receptors. nih.gov
The process typically involves acquiring various NMR datasets, which provide information about through-bond and through-space atomic connectivity. For instance, 1H and 13C NMR spectra provide information about the chemical environment of each atom. researchgate.net More advanced techniques, like the transferred nuclear Overhauser effect (trNOE), can be used to determine the conformation of a carbamate derivative when it is bound to a larger molecule, like a protein. nih.gov Saturation Transfer Difference (STD) NMR is another powerful technique that reveals which parts of a ligand are in close contact with a protein receptor, helping to map the binding epitope. nih.gov
The experimental NMR data, such as interproton distances from NOE experiments or dihedral angles from coupling constants, are then used as restraints in computational molecular modeling. nih.gov Molecular dynamics (MD) simulations or other conformational search algorithms are used to generate a large number of possible structures. nih.gov These structures are then scored based on how well they fit the experimental NMR restraints. The result is an ensemble of structures that represents the dynamic nature of the molecule in solution, consistent with the NMR data.
This combined approach has been successfully used to study the conformational landscape of carbamate monomers, revealing that they can be more rigid than corresponding amino acid building blocks and can adopt stable cis amide bond configurations. nih.govchemrxiv.org In the context of drug discovery, NMR-based modeling can be used to understand the binding modes of carbamate inhibitors to their target enzymes, providing crucial information for the design of more potent and selective drugs. nih.govmdpi.com
Table 3: NMR Techniques and Their Applications in Carbamate Structural Studies
| NMR Technique | Information Provided | Application in Molecular Modeling |
|---|---|---|
| 1D ¹H and ¹³C NMR | Chemical shifts, coupling constants. researchgate.net | Initial characterization of the molecule and identification of stable species in solution. researchgate.net |
| 2D COSY | Correlation of coupled protons, revealing J-coupling networks. | Defining covalent bond connectivity. |
| 2D NOESY/ROESY | Through-space correlations, providing interproton distance information. nih.gov | Generating distance restraints for 3D structure calculation and refinement. nih.gov |
| Saturation Transfer Difference (STD) NMR | Identifies ligand protons in close proximity to a receptor. nih.gov | Mapping the binding epitope of a carbamate derivative in a complex. nih.gov |
Applications of Carbamate Derivatives in Targeted Biological Research
Development of Cholinesterase Inhibitors for Neurodegenerative Disorders
Carbamate (B1207046) derivatives are a cornerstone in the development of cholinesterase inhibitors, a class of drugs pivotal in the management of neurodegenerative disorders such as Alzheimer's disease. irb.hrwikipedia.org These compounds function by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. mdpi.com By preventing this degradation, carbamate inhibitors increase the levels of acetylcholine in the brain, which is crucial for cognitive functions like memory and learning. irb.hr
The mechanism of action involves the carbamoylation of the serine residue in the active site of the cholinesterase enzymes, leading to a temporary inactivation that is slower to reverse than the natural hydrolysis of acetylcholine. irb.hr This prolonged inhibition enhances cholinergic neurotransmission.
Notable examples of carbamate-based cholinesterase inhibitors include:
Rivastigmine : A well-established drug used to treat mild to moderate dementia associated with Alzheimer's and Parkinson's diseases. It inhibits both AChE and BChE. irb.hrmdpi.com
Physostigmine (B191203) : A naturally occurring carbamate that served as a prototype for the development of other cholinesterase inhibitors. irb.hrwikipedia.org
Neostigmine : A synthetic carbamate derivative used in the treatment of myasthenia gravis and to reverse the effects of muscle relaxants after surgery. wikipedia.org
Researchers are continuously designing and synthesizing novel carbamate derivatives with improved selectivity and efficacy. For instance, resveratrol-based carbamates have been developed as selective BChE inhibitors, which is a promising strategy for Alzheimer's treatment as BChE levels increase in the later stages of the disease. mdpi.com One such derivative demonstrated an impressive IC50 value of 0.12 ± 0.09 μM against BChE. mdpi.com Another novel bifunctional cholinesterase inhibitor, D40, not only showed potent inhibition of human butyrylcholinesterase (hBuChE) with an IC₅₀ value of 0.59 ± 0.03 μM but also exhibited significant anti-neuroinflammatory activity. nih.gov
Indoline-based carbamate derivatives have also been explored for their dual role as cholinesterase inhibitors and antioxidants. acs.org The most potent among these, 3-(2-aminoethyl) indolin-4-yl ethyl(methyl)carbamate dihydrochloride (compound 120) and 3-(3-methoxy-3-oxopropyl)-4-(((4-methoxyphenyl)(methyl) carbamoyl)oxy)indolin-1-ium hydrochloride (compound 94), displayed IC50 values of 0.4 μM and 1.2 μM against AChE, respectively. acs.org
| Compound Name | Target Enzyme(s) | Application/Significance |
| Rivastigmine | AChE and BChE | Treatment of dementia in Alzheimer's and Parkinson's disease. irb.hrmdpi.com |
| Physostigmine | Cholinesterases | Natural prototype for cholinesterase inhibitors. irb.hrwikipedia.org |
| Neostigmine | Cholinesterases | Treatment of myasthenia gravis. wikipedia.org |
| Resveratrol-based carbamate | BChE | Selective inhibition for potential Alzheimer's therapy. mdpi.com |
| D40 | hBuChE | Dual cholinesterase inhibition and anti-neuroinflammatory effects. nih.gov |
| Indoline-based carbamates | AChE and BuChE | Dual cholinesterase inhibition and antioxidant properties. acs.org |
Exploration of Anticonvulsant Properties, exemplified by Carbamate Derivative 9
The exploration of carbamate derivatives as anticonvulsant agents has led to the development of effective treatments for epilepsy. wikipedia.org These compounds often exert their effects through various mechanisms, including the modulation of GABAergic neurotransmission and blockade of voltage-gated ion channels. mdpi.com A key example in this area of research is This compound .
While specific data for a compound explicitly named "this compound" is not publicly available, its investigation exemplifies the broader research into novel carbamate anticonvulsants. The synthesis and evaluation of various carbamate derivatives have shown promising results in preclinical models of seizures. For instance, a study on novel branched alkyl carbamates identified several compounds with potent activity in the maximal electroshock (MES) seizure test. nih.gov Phenyl-ethyl-carbamate demonstrated a significant MES ED50 of 16 mg/kg. nih.gov
Another class of (4-sulfamoylphenyl)carbamates has also shown considerable anticonvulsant potential. nih.govproquest.com Within this class, 3-methylpentyl(4-sulfamoylphenyl)carbamate (MSPC) was identified as a highly potent compound with ED50 values of 13 mg/kg (intraperitoneal) and 28 mg/kg (oral) in the rat MES test. nih.govproquest.com A related compound, 3-methylpropyl(4-sulfamoylphenyl)carbamate (MBPC), also exhibited anticonvulsant activity, with its (S)-enantiomer showing an ED50 of 19 mg/kg in the rat MES test. nih.govproquest.com
The research exemplified by "this compound" and its analogs focuses on optimizing the chemical structure to enhance efficacy and minimize side effects. Structure-activity relationship (SAR) studies are crucial in this process, guiding the design of new derivatives with improved pharmacokinetic and pharmacodynamic profiles. For example, extending the aliphatic side chains of some homologous carbamates was found to decrease anticonvulsant activity in a pilocarpine-induced status epilepticus model. nih.gov
| Compound/Class | Preclinical Model | Efficacy (ED50) |
| Phenyl-ethyl-carbamate | Maximal Electroshock (MES) test | 16 mg/kg. nih.gov |
| 3-methylpentyl(4-sulfamoylphenyl)carbamate (MSPC) | Rat MES test | 13 mg/kg (i.p.), 28 mg/kg (p.o.). nih.govproquest.com |
| (S)-3-methylpropyl(4-sulfamoylphenyl)carbamate ((S)-MBPC) | Rat MES test | 19 mg/kg. nih.govproquest.com |
Investigation of Anticancer and Antitumor Agents
Carbamate derivatives have emerged as a significant class of compounds in the investigation of novel anticancer and antitumor agents. Their mechanisms of action are diverse and can include the inhibition of tubulin polymerization, interference with cell signaling pathways, and induction of apoptosis.
The therapeutic potential of carbamate derivatives has been demonstrated against a wide array of cancer cell lines.
Colchicine Derivatives : A series of N-carbamates of N-deacetyl-4-(bromo/chloro/iodo)thiocolchicine showed potent anti-proliferative activity against primary acute lymphoblastic leukemia (ALL) and human breast cancer cells. duke.edu Four of these derivatives had IC50 values ranging from 1.1 to 6.4 nM against ALL cells, which was more potent than colchicine itself (IC50 = 8.6 nM). duke.edu Several derivatives were also more effective against invasive ductal carcinoma and metastatic carcinoma breast cancer cells compared to colchicine. duke.edu
Melampomagnolide B (MMB) Derivatives : Carbamate analogs of MMB exhibited significant growth inhibition in a panel of 60 human cancer cell lines. nih.gov Compounds 6a and 6e were particularly effective against the CCRF-CEM leukemia cell line, with GI50 values of 680 nM and 620 nM, respectively. nih.gov Compound 6a also showed notable activity against melanoma and breast cancer cell lines. nih.gov
4-demethylpenclomedine (DM-PEN) Derivatives : Carbonate and carbamate derivatives of DM-PEN were found to be superior to the parent compound against intracranially growing human glioblastoma xenografts. nih.govnih.gov A dimethyl carbamate derivative, DM-DMC-PEN, showed antitumor activity equivalent to DM-PEN against a human mammary tumor xenograft. nih.gov
Steroidal Carbamates : Four newly synthesized steroidal carbamates demonstrated antiproliferative activity against mouse colon carcinoma CT26WT cells in a concentration-dependent manner. nih.gov
Sucrose Octa(N-ethyl)carbamate : This derivative showed moderate antitumor potential against human breast, colon, and cervical cancer cell lines. nih.gov
Fenbendazole : This benzimidazole (B57391) carbamate exhibits potent growth-inhibitory activity against cancer cell lines by inhibiting proteasomal activity and inducing apoptosis. cabidigitallibrary.org
| Carbamate Derivative | Cancer Cell Line(s) | Notable Findings |
| N-carbamates of N-deacetyl-4-(halo)thiocolchicine | Acute Lymphoblastic Leukemia, Breast Cancer | More potent than colchicine with IC50 values as low as 1.1 nM. duke.edu |
| Melampomagnolide B carbamate analogs (6a, 6e) | Leukemia, Melanoma, Breast Cancer | Significant growth inhibition with GI50 values in the nanomolar range. nih.gov |
| DM-DMC-PEN | Glioblastoma, Mammary Tumor | Improved activity against intracranial glioblastoma xenografts. nih.gov |
| Steroidal carbamates | Colon Carcinoma | Concentration-dependent antiproliferative effects. nih.gov |
| Sucrose octa(N-ethyl)carbamate | Breast, Colon, Cervical Cancer | Moderate antitumor activity. nih.gov |
| Fenbendazole | Non-small cell lung cancer | Inhibits proteasome function and induces apoptosis. cabidigitallibrary.org |
Design of Antimicrobial Agents (Antibacterial, Antifungal, Antiviral)
The carbamate moiety has been incorporated into various molecular scaffolds to design novel antimicrobial agents. portico.org These derivatives have shown efficacy against a range of pathogens, including bacteria, fungi, and viruses.
Antibacterial Activity : A series of carbamate derivatives of isatin were synthesized and screened for their antibacterial activity. orientjchem.org One of the new derivatives demonstrated significant activity against P. aeruginosa and Bacillus cereus. orientjchem.org Sucrose octa(N-ethyl)carbamate exhibited strong inhibition against all tested bacteria, including S. aureus, B. cereus, P. aeruginosa, and E. coli, with minimum inhibitory concentrations (MIC) as low as 0.094 mg/mL. nih.gov
Antifungal Activity : Sucrose octa(N-ethyl)carbamate also displayed potent antifungal activity against T. viride, A. versicolor, A. ochraceus, and P. ochrochloron, with an MIC of 0.09 mg/mL against T. viride. nih.gov
Anthelmintic Activity : Benzimidazole carbamates such as mebendazole and albendazole are used to treat a broad range of parasitic worm infections. nih.gov They act by selectively inhibiting the synthesis of microtubules in the intestinal cells of the parasites. nih.gov
The chemical and proteolytic stability of the carbamate group makes it an attractive functional group in the design of new antimicrobial drugs. orientjchem.org
Development of Anti-inflammatory Compounds
Carbamate derivatives have been investigated for their potential as anti-inflammatory agents. carewellpharma.in They can modulate inflammatory pathways through various mechanisms.
A study focused on the synthesis of carbamoylmethyl ester derivatives of ibuprofen and naproxen. aau.ac.ae These compounds showed significantly greater anti-inflammatory activity in a rat model of acute inflammation compared to a placebo. aau.ac.ae The naproxen derivatives, in particular, exhibited higher potency than the ibuprofen derivatives, with some compounds achieving up to 87.82% inhibition of inflammation. aau.ac.ae Notably, some of these derivatives also showed a reduced tendency to cause gastric ulcers, a common side effect of non-steroidal anti-inflammatory drugs (NSAIDs). aau.ac.ae
A novel carbamate-based hybrid derivative, D40, which was also investigated as a cholinesterase inhibitor, demonstrated strong anti-inflammatory effects by suppressing nitric oxide production with an IC₅₀ value of 4.55 ± 0.78 μM. nih.gov In vivo studies confirmed its ability to reduce neuroinflammation by suppressing pro-inflammatory cytokines and glial activation. nih.gov
Role as Peptide Bond Surrogates and Prodrugs in Medicinal Chemistry
The carbamate group plays a crucial role in medicinal chemistry as a peptide bond surrogate and as a functional group in the design of prodrugs. nih.govnih.gov
Peptide Bond Surrogates : Due to their chemical stability, ability to permeate cell membranes, and resemblance to a peptide bond, carbamates are often used to replace the more labile amide bonds in peptidomimetics. nih.govnih.gov This substitution can improve the metabolic stability and pharmacokinetic properties of peptide-based drugs. nih.gov The carbamate functionality can also participate in hydrogen bonding, which is important for drug-target interactions. nih.gov
Prodrugs : Carbamates are widely used to create prodrugs of compounds containing hydroxyl, carboxyl, or amine groups. nih.gov By masking these functional groups as carbamates, it is possible to improve the drug's oral bioavailability, delay first-pass metabolism, and enhance its systemic hydrolytic stability. nih.gov The carbamate prodrug is then converted to the active drug in the body through enzymatic hydrolysis. nih.gov Examples of carbamate prodrugs include bambuterol and capecitabine. nih.gov
The versatility of the carbamate group in modifying the properties of drug molecules makes it an invaluable tool in modern drug discovery and development. nih.govnih.gov
Enhancing Biological Activity of Active Pharmacophores
The incorporation of a carbamate moiety into a molecule can significantly enhance the biological activity of active pharmacophores. nih.govresearchgate.net This enhancement is often attributed to the carbamate group's ability to improve the stability and cell membrane permeability of the parent molecule. nih.govnih.gov By modifying the substituents on the amino and carboxyl termini of the carbamate group, it is possible to fine-tune the compound's properties for optimal therapeutic effect. nih.govresearchgate.net
Research has demonstrated that replacing certain functional groups with a carbamate moiety can lead to a substantial increase in potency. For instance, the substitution of the unsaturated ester chain at the C-6 position of fumagillin (B1674178), a natural antibiotic, with an O-(chloroacetyl) carbamoyl (B1232498) moiety resulted in a compound with 50 times greater antitumor activity. nih.gov Similarly, imidazole (B134444) and triazole carbamate derivatives of betulinic acid, a promising anticancer agent, have been shown to be 12 times more potent and less cytotoxic than the parent compound. nih.gov
| Parent Compound | Carbamate Derivative Modification | Enhancement of Biological Activity |
|---|---|---|
| Fumagillin | Replacement of unsaturated ester chain with O-(chloroacetyl) carbamoyl moiety | 50-fold increase in antitumor potency nih.gov |
| Betulinic Acid | Formation of imidazole and triazole carbamate derivatives | 12-fold increase in anticancer potency with reduced cytotoxicity nih.gov |
Improving Drug Potency and Target Specificity
Carbamates are frequently employed as peptidomimetics to overcome the limitations of amide-based compounds, such as poor in vivo stability and low bioavailability. nih.gov This strategic replacement can lead to improved drug potency, a longer duration of action, and enhanced target specificity. nih.govresearchgate.net The proteolytic stability of carbamates, in contrast to amides, makes them more robust in biological systems. nih.gov
The ability of carbamates to act as bioisosteres of amide bonds has been a successful strategy in the development of various therapeutic agents. This approach has been particularly fruitful in the design of enzyme inhibitors, where the carbamate functionality can mimic the transition state of the substrate, leading to potent and specific inhibition.
| Drug Class | Example Carbamate-Containing Drugs | Role of Carbamate Moiety |
|---|---|---|
| Cholinesterase Inhibitors | Rivastigmine, Neostigmine, Physostigmine, Pyridostigmine | Key element for interaction with the target enzyme nih.gov |
| HIV Protease Inhibitors | Ritonavir, Amprenavir, Atazanavir, Darunavir | Improves drug bioavailability and potency; engages in backbone interaction with the protease nih.gov |
| Chemotherapeutic Agents | Mitomycin C, Irinotecan | Participates in the formation of an alkylating compound or acts as a prodrug to prolong drug action nih.gov |
Future Research Directions for Carbamate Derivatives
Design of Multifunctional Agents with Dual-Targeting Capabilities
A significant frontier in drug design is the creation of single chemical entities that can modulate multiple biological targets simultaneously. This approach is particularly promising for complex multifactorial diseases like Alzheimer's disease. nih.govrsc.org Molecular hybridization, which combines the pharmacophoric features of different molecular scaffolds, has emerged as a powerful strategy. nih.gov
Researchers are actively designing and synthesizing carbamate-hybrid derivatives to achieve dual-targeting capabilities. For instance, novel flavonoid carbamate (B1207046) derivatives have been developed that exhibit inhibitory activity against both acetylcholinesterase (AChE) and monoacylglycerol lipase (B570770) (MAGL), two key enzymes implicated in the pathology of Alzheimer's disease. nih.govrsc.org This strategy aims to optimize pharmacological efficacy while potentially minimizing the adverse effects associated with single-target drugs. nih.gov
Table 1: Dual Inhibitory Activity of Flavonoid Carbamate Derivatives
| Compound | Target Enzyme | IC₅₀ (μM) |
|---|---|---|
| C3 | Acetylcholinesterase (AChE) | 61.78 |
| Monoacylglycerol lipase (MAGL) | 22.86 | |
| C5 | Acetylcholinesterase (AChE) | 89.40 |
| Monoacylglycerol lipase (MAGL) | 46.65 |
Data sourced from in vitro enzymatic assays of novel flavonoid carbamate derivatives synthesized from chrysin (B1683763) and kaempferol. nih.govrsc.org
Future efforts will likely focus on expanding this dual-inhibition concept to other disease areas, combining the carbamate moiety with other pharmacophores to tackle complex conditions such as cancer and infectious diseases.
Advancements in Sustainable and Environmentally Benign Synthesis Methods
Traditional methods for synthesizing carbamates often rely on hazardous reagents like phosgene (B1210022) and its derivatives. nih.gov Consequently, a major thrust of current research is the development of sustainable and environmentally benign synthetic methodologies.
A highly attractive alternative is the use of carbon dioxide (CO₂) as a renewable, non-toxic, and non-flammable C1 building block. nih.govnih.gov Research has demonstrated that CO₂ can react with amines to form carbamic acid ammonium (B1175870) salts, which can then be converted to carbamates. nih.gov Various catalytic systems are being explored to facilitate this conversion under mild conditions, including zinc-based catalysts and polymer-bound metal complexes. nih.gov
Recent advancements include a novel method for the direct synthesis of carbamates from Boc-protected amines using a simple base, which completely avoids hazardous reagents and metal catalysts. rsc.org This approach is scalable and represents a more efficient and benign alternative for producing key chemical intermediates. rsc.org
Key Sustainable Synthesis Strategies:
CO₂ Fixation: Utilizing carbon dioxide as a C1 building block. nih.govnih.gov
Catalytic Promoters: Employing catalysts like indium, which is non-toxic and inert to air and water. nih.gov
Phosgene-Free Routes: Developing methods that circumvent the use of highly toxic phosgene. nih.gov
Efficient Methodologies: Creating straightforward transformations, such as converting Boc-protected amines directly to carbamates. rsc.org
Future work will continue to refine these methods, aiming for higher yields, lower energy consumption, and the use of recyclable catalysts to further enhance the green credentials of carbamate synthesis.
Integration of Novel Structural Motifs for Enhanced Biological Efficacy
The carbamate group is a versatile structural motif that can act as a stable surrogate for a peptide bond, a property that has been widely exploited in drug design. nih.govnih.govorientjchem.org Its incorporation into a molecule can significantly enhance biological activity. nih.gov A key direction for future research is the integration of the carbamate linkage with other novel structural motifs to create derivatives with improved therapeutic properties.
By strategically modifying the substituents at the O- and N-termini of the carbamate group, researchers can modulate a molecule's biological and pharmacokinetic properties, including stability and membrane permeability. nih.govnih.gov This allows for the fine-tuning of drug candidates for optimal performance.
Examples of this approach include the synthesis of cholesteryl carbamate derivatives. orientjchem.org Modifying cholesterol frameworks with carbamate linkages offers a platform for developing new compounds with potential applications in drug delivery and biomaterials. orientjchem.org The reactivity in forming these derivatives is influenced by the electronic and steric properties of the substituents, demonstrating the tunability of the synthesis process. orientjchem.org
The future will see continued exploration of hybrid molecules where the carbamate moiety is combined with diverse scaffolds, from natural products to complex heterocyclic systems, to unlock new biological activities and address unmet medical needs.
Deeper Elucidation of Complex Intermolecular Interactions
Understanding how carbamate derivatives interact with their biological targets at a molecular level is crucial for rational drug design. The carbamate functionality itself can participate in significant intermolecular interactions, such as hydrogen bonding through its carbonyl group and NH moiety. nih.govacs.org
Computational approaches, particularly molecular docking and molecular dynamics (MD) simulations, are becoming indispensable tools for elucidating these complex interactions. nih.govplos.orgplos.org Molecular docking can predict the binding orientation of a carbamate derivative within the active site of a target protein, while MD simulations provide insights into the stability of the drug-target complex over time. nih.govplos.orgplos.org
For example, in the design of carbamate-based inhibitors for acetylcholinesterase, MD simulations have been used to confirm the stability of the ligand-protein complex, analyzing trajectories of root-mean-square deviation (RMSD), radius of gyration, and hydrogen bond formation. plos.orgplos.org These computational studies help to understand the conformational changes and key binding interactions that govern the inhibitory activity of the designed molecules. plos.orgdovepress.com
Table of Mentioned Compounds
| Compound Name |
|---|
| Acetylcholinesterase (AChE) |
| Boc-protected amines |
| Carbon dioxide |
| Cholesteryl chloroformate |
| Chrysin |
| Donepezil |
| Galantamine |
| Kaempferol |
| Memantine |
| Monoacylglycerol lipase (MAGL) |
| Phosgene |
| Piperidine |
| Rivastigmine |
Q & A
Q. What are the common synthetic routes for carbamate derivative 9, and how can purity be optimized during synthesis?
- Methodological Answer : this compound is typically synthesized via multi-step reactions involving coupling agents like DMAP and reagents such as 2-pyridyl carbonate. For example, a two-step sequence involves reacting alcohols with 2-pyridyl carbonate to form intermediates, followed by coupling with amine salts to yield the final product . Purity optimization requires techniques like LC-MS for real-time monitoring and purification via column chromatography. Contaminants (e.g., urea derivatives) can be minimized using selective derivatization agents like 9-xanthydrol .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- X-ray crystallography : To resolve molecular structure and confirm stereochemistry .
- NMR spectroscopy : For tracking reaction progress and verifying functional groups (e.g., carbamate linkage) .
- HPLC-FLD : Paired with pre-column derivatization (e.g., 9-xanthydrol) to enhance sensitivity and specificity in complex matrices .
Q. How are in vitro enzymatic inhibition assays designed for carbamate derivatives?
- Methodological Answer : Standard assays involve:
- Enzyme source : Purified acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) .
- Kinetic analysis : Measuring IC50 values via spectrophotometric methods using substrates like acetylthiocholine. Data should be averaged across triplicates to ensure reproducibility .
- Controls : Include known inhibitors (e.g., rivastigmine) and inactive analogs to validate assay specificity .
Advanced Research Questions
Q. How can contradictory data on enzymatic inhibition kinetics be resolved for carbamate derivatives?
- Methodological Answer : Contradictions often arise from assay conditions (e.g., pH, substrate concentration) or enzyme isoforms. Strategies include:
- Dose-response curves : Test derivatives across a wide concentration range to identify non-linear effects .
- Dialysis experiments : Confirm irreversible inhibition mechanisms (e.g., serine residue carbamoylation) to distinguish from competitive inhibitors .
- In silico docking : Use software like AutoDock to model binding interactions and predict isoform selectivity .
Q. What strategies improve the translational relevance of in vivo studies involving this compound?
- Methodological Answer :
- Model selection : Use blinded, placebo-controlled trials in non-ambulatory animal models (e.g., spinal cord-injured dogs) to mimic human therapeutic conditions .
- Pharmacokinetic profiling : Assess bioavailability and blood-brain barrier penetration via LC-MS/MS .
- Toxicity screens : Evaluate off-target effects using cell-based assays (e.g., cytotoxicity in HEK293 cells) .
Q. How can computational methods enhance the design of carbamate derivatives with dual functionality?
- Methodological Answer :
- QSAR modeling : Correlate structural features (e.g., substituent electronegativity) with bioactivity to guide derivative optimization .
- Molecular dynamics simulations : Study carbamate-enzyme binding stability under physiological conditions .
- Multi-target profiling : Use tools like SwissTargetPrediction to identify off-target interactions and minimize side effects .
Data Analysis and Reporting
Q. How should researchers address variability in synthetic yields across carbamate derivative batches?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to optimize reaction parameters (e.g., temperature, solvent ratio) .
- Statistical analysis : Use ANOVA to identify significant yield differences and root-cause contaminants via GC-MS .
Q. What frameworks are recommended for reporting bioactivity data of carbamate derivatives?
- Methodological Answer : Follow standardized templates such as:
- Tables : Include IC50 values, standard deviations, and statistical significance (e.g., p-values) for enzyme inhibition .
- Mechanistic diagrams : Illustrate proposed inhibition pathways (e.g., irreversible vs. competitive) with kinetic evidence .
- Reproducibility checks : Share raw data in public repositories (e.g., Zenodo) and disclose replicate numbers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
